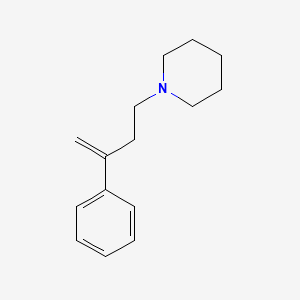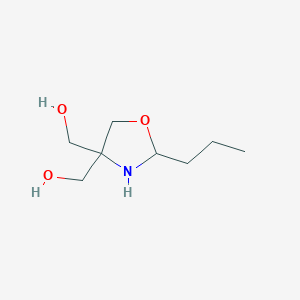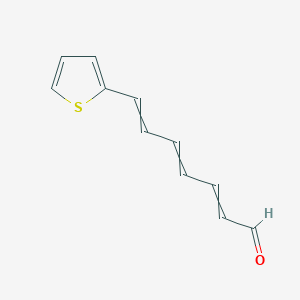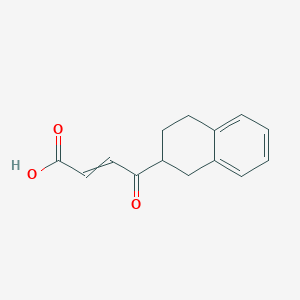![molecular formula C8H18Si B14319058 Silane, trimethyl[(1-methylcyclopropyl)methyl]- CAS No. 106162-48-5](/img/structure/B14319058.png)
Silane, trimethyl[(1-methylcyclopropyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, trimethyl[(1-methylcyclopropyl)methyl]-: is an organosilicon compound with the molecular formula C₇H₁₆Si It is a derivative of silane, where three hydrogen atoms are replaced by trimethyl[(1-methylcyclopropyl)methyl] groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(1-methylcyclopropyl)methyl]- typically involves the reaction of a suitable silane precursor with trimethyl[(1-methylcyclopropyl)methyl] groups. One common method is the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and pressures to ensure high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[(1-methylcyclopropyl)methyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, leading to efficient and consistent production. The use of advanced catalysts and optimized reaction conditions further enhances the yield and purity of the final product.
化学反应分析
Types of Reactions
Silane, trimethyl[(1-methylcyclopropyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.
Reduction: It can be reduced to form simpler silane derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The trimethyl[(1-methylcyclopropyl)methyl] groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes with different functional groups.
科学研究应用
Silane, trimethyl[(1-methylcyclopropyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: The compound is explored for its potential use in bioconjugation and as a building block for silicon-based biomaterials.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in the development of silicon-based pharmaceuticals.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Silane, trimethyl[(1-methylcyclopropyl)methyl]- involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen bonds. These bonds can undergo hydrosilylation, oxidation, and reduction reactions, allowing the compound to interact with a wide range of substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Trimethylsilane: A simpler silane derivative with three methyl groups attached to silicon.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group attached to silicon, offering different reactivity and applications.
Uniqueness
Silane, trimethyl[(1-methylcyclopropyl)methyl]- is unique due to the presence of the 1-methylcyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where traditional silanes may not be suitable.
属性
CAS 编号 |
106162-48-5 |
|---|---|
分子式 |
C8H18Si |
分子量 |
142.31 g/mol |
IUPAC 名称 |
trimethyl-[(1-methylcyclopropyl)methyl]silane |
InChI |
InChI=1S/C8H18Si/c1-8(5-6-8)7-9(2,3)4/h5-7H2,1-4H3 |
InChI 键 |
HUFVQHINWXUZPV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)

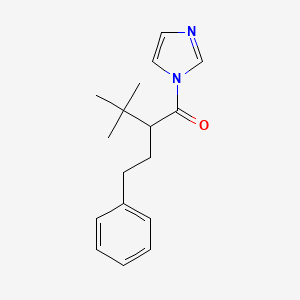
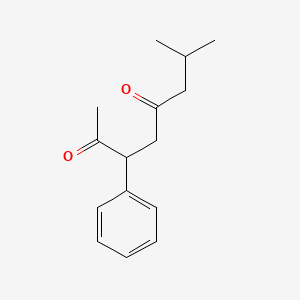
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
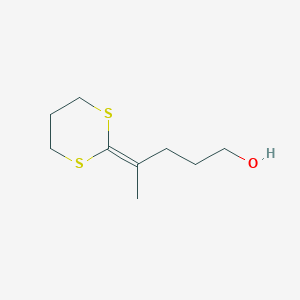
phosphanium bromide](/img/structure/B14319013.png)

